2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol
Description
Systematic Nomenclature and Structural Identification
The compound 2-({bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol belongs to the class of bicyclic amino alcohols, characterized by a norbornane (bicyclo[2.2.1]heptane) core fused to a branched aliphatic chain containing both amine and alcohol functional groups. Its systematic IUPAC name derives from the norbornane scaffold substituted at the 2-position with an amino group, which is further connected to a 4-methylpentan-1-ol moiety. The molecular formula is C₁₃H₂₅NO , with a molecular weight of 211.35 g/mol .
The structural features include:
- A bicyclo[2.2.1]heptane system, which imposes significant steric constraints and chirality due to its rigid bicyclic framework.
- A secondary amine bridging the norbornane and a 4-methylpentanol group, creating a γ-amino alcohol motif (amine and alcohol separated by two carbon atoms).
Table 1: Key Structural and Nomenclature Data
The stereochemical complexity of the norbornane system often necessitates enantioselective synthesis or resolution techniques, as seen in related bicyclic amines like (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine .
Historical Context of Bicyclic Amino Alcohol Derivatives
Bicyclic amino alcohols have been studied since the mid-20th century, driven by their structural novelty and pharmacological potential. Early work on N-methyl-3-phenyl-norbornan-2-amine (fencamfamine analogs) revealed their utility as central nervous system stimulants, though commercialization efforts stalled. The norbornane scaffold’s rigidity and chirality made it a favored subject for physical organic studies, particularly in elucidating carbocation rearrangements and stereoelectronic effects.
The synthesis of amino alcohol derivatives gained momentum in the 2010s with the rise of fragment-based drug design (FBDD) , where low-molecular-weight chiral scaffolds like norbornane-based systems were prioritized for their ability to probe protein binding sites. For example, cyclic amino alcohols such as 2-(anilino)-4-methylpentan-1-ol were explored as precursors to diverse heterocycles, though their bicyclic counterparts offered superior spatial directionality.
Position Within Contemporary Organic Chemistry Research
In modern synthetic chemistry, this compound exemplifies two intersecting trends:
- Chiral Pool Utilization : The norbornane core serves as a chiral building block, avoiding costly asymmetric catalysis. Recent advances in energy transfer (EnT) photocatalysis have enabled direct access to γ-amino alcohols from alkenes, though traditional stepwise syntheses remain prevalent for bicyclic systems.
- Fragment-Based Drug Discovery (FBDD) : Bicyclic amino alcohols are prized for their three-dimensionality and solubility , with aqueous solubility values for related compounds ranging from 0.085 mM to >15 mM. Their functionalization via thiolactam intermediates or sulfonamide cyclization has enabled rapid diversification into bioactive molecules.
The compound’s synthetic versatility is highlighted by its role in generating spirocyclic intermediates and triazole derivatives , which are critical in metalloproteinase inhibitors and kinase-targeted therapies. Furthermore, its structural kinship to camfetamine underscores potential applications in neuropharmacology, albeit with stricter regulatory scrutiny.
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-9(2)5-12(8-15)14-13-7-10-3-4-11(13)6-10/h9-15H,3-8H2,1-2H3 |
InChI Key |
GGASHPDUNHTKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Starting Materials
The patent EP1254882A1 outlines a cost-effective route to bicyclo[2.2.1]heptane derivatives using C₃–C₄ acyclic olefins and cyclopentadiene. For synthesizing the target compound, 2-butene serves as the starting olefin due to its low cost and commercial availability. Cyclopentadiene, either in monomeric form or generated in situ from dicyclopentadiene, participates in a Diels-Alder reaction with 2-butene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene as an intermediate.
Isomerization and Functionalization
The intermediate undergoes catalytic isomerization using acidic or metal-based catalysts (e.g., zeolites or alumina) at 150–350°C to yield 2-methylene-3-methylbicyclo[2.2.1]heptane. Subsequent functionalization introduces the amino and hydroxyl groups:
- Amination : The exocyclic double bond in 2-methylene-3-methylbicyclo[2.2.1]heptane reacts with ammonia or primary amines under hydroamination conditions, facilitated by transition-metal catalysts like rhodium or iridium complexes.
- Hydroxylation : The resulting amine undergoes hydroxylation at the terminal carbon via oxymercuration or hydroboration-oxidation to install the primary alcohol group.
This two-step approach achieves moderate yields (50–65%) but requires precise control over isomerization and functionalization conditions to avoid side products such as over-reduced or polymerized species.
Norbornane Oxidation and Sequential Modification
Norbornane Derivatization
ChemicalBook details the synthesis of bicyclo[2.2.1]heptan-4-ol from norbornane (bicyclo[2.2.1]heptane) using nitric acid and trifluoroacetic acid (TFA) under aerobic conditions. For the target compound, norbornane is first oxidized to introduce a hydroxyl group at the 2-position:
- Oxidation : Norbornane reacts with nitric acid (0.3% w/w) in TFA at 45–50°C for 4 hours, yielding 2-norbornanol.
- Amination : The hydroxyl group is converted to an amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, with phthalimide as the nitrogen source. Deprotection with hydrazine releases the primary amine.
- Alkylation : The amine reacts with 4-methylpentanol-derived mesylate or tosylate to append the 4-methylpentyl chain.
Purification and Yield Optimization
The final step involves purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. The oxidation step achieves a 40% yield, while subsequent amination and alkylation steps collectively contribute to an overall yield of 15–20%. Challenges include managing the steric hindrance of the bicyclic framework during alkylation and minimizing epimerization at the amino center.
Comparative Analysis of Synthetic Routes
The table below contrasts the two methods:
The Diels-Alder route offers superior scalability and yield but demands specialized equipment for high-temperature isomerization. In contrast, the norbornane pathway, though lower-yielding, provides greater flexibility for introducing diverse substituents.
Optimization Strategies for Industrial Applications
Catalyst Screening
For the isomerization step in the Diels-Alder route, substituting zeolites with mesoporous silica-supported acids (e.g., sulfonic acid-functionalized SBA-15) enhances selectivity for the 2-methylene isomer, reducing byproduct formation. Similarly, employing chiral ligands in the hydroamination step could enable enantioselective synthesis of the amino alcohol, critical for pharmaceutical applications.
Solvent and Reaction Engineering
Replacing TFA with recyclable ionic liquids (e.g., [BMIM][NTf₂]) in the norbornane oxidation step improves atom economy and facilitates catalyst recovery. Additionally, transitioning from batch to flow chemistry for the nitric acid-mediated oxidation minimizes safety risks associated with exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Transduction: Affecting intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol with analogous bicyclo[2.2.1]heptane derivatives:
*LogP values are estimated based on functional groups and molecular weight.
Key Observations:
Structural Diversity: The target compound’s alcohol group distinguishes it from purely lipophilic analogs like the heptane-amine derivative in , which lacks polar groups.
Stereochemical Considerations :
- Many bicyclo[2.2.1]heptane derivatives, such as those in and , exhibit stereospecific activity. For example, L3 uses a (1S)-configured bicycloheptane for protease inhibition, suggesting the target compound’s stereochemistry (if specified) could critically influence its bioactivity.
Biological Relevance: Bicyclo[2.2.1]heptane-containing compounds often serve as rigid scaffolds to preorganize functional groups for receptor binding. For instance, CXCR2 antagonists in leverage the norbornane core to position aromatic and amino groups optimally. The target compound’s alcohol group may enhance solubility compared to more hydrophobic analogs like , but its shorter chain (vs. L3’s nonan-4-one) might limit membrane permeability.
Synthetic Challenges: The synthesis of such compounds typically involves coupling bicyclo[2.2.1]heptan-2-amine with alcohols or ketones under acidic conditions (e.g., HCl in ethanol ). Purification via C18 chromatography or similar methods is common.
Research Findings and Implications
- Pharmacological Potential: While direct data for the target compound are lacking, its structural analogs highlight the norbornane scaffold’s versatility in drug design. For example, L3’s anti-SARS-CoV-2 activity suggests that modifying the amino-alcohol chain could yield antiviral or anti-inflammatory derivatives.
- Physicochemical Properties : The hydroxyl group in the target compound likely reduces LogP compared to hydrocarbon-heavy analogs, improving aqueous solubility but possibly limiting blood-brain barrier penetration.
- Stereochemical Optimization : Future studies should explore the impact of stereochemistry on activity, as seen in the (1S,4R)-configured amines in .
Biological Activity
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its bicyclic structure and amino alcohol functionality, has been the subject of various studies aimed at elucidating its pharmacological properties.
- Molecular Formula : C13H25NO
- Molecular Weight : 211.34 g/mol
- CAS Number : 1251244-27-5
The compound's structure incorporates a bicyclo[2.2.1]heptane moiety, which is known for its rigidity and ability to influence the biological activity of attached functional groups.
Preliminary research indicates that 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol may exhibit various biological activities through interactions with specific molecular targets. These include:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Antimicrobial Properties : Initial studies suggest potential antimicrobial activity, which could be valuable in treating infections.
Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol resulted in significant changes in behavior indicative of anxiolytic effects. The results highlighted its potential as a candidate for anxiety disorder treatments.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Anxiety Level (measured by elevated plus maze) | 30% time in open arms | 60% time in open arms |
| Locomotor Activity | Normal | Reduced |
Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be promising, suggesting further exploration in the development of antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Pharmacokinetics
Understanding the pharmacokinetics of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol is crucial for evaluating its therapeutic potential. Studies indicate:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily hepatic metabolism with several metabolites identified.
- Excretion : Renal excretion of metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
